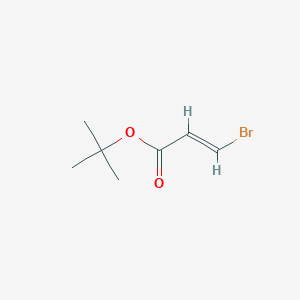
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which makes it a versatile intermediate for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride typically involves the reaction of 1H-indole-3-sulfonyl chloride with 2-methylallyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers several advantages, including improved reaction control, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, and sulfonothioate linkages with nucleophilic amino acid residues in proteins. This covalent modification can lead to changes in the activity and function of the target proteins, making it a useful tool for studying enzyme inhibition and protein function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride can be compared with other similar compounds such as:
1H-indole-3-sulfonyl chloride: Lacks the 2-methylallyl group, making it less versatile for certain synthetic applications.
1-(2-Methylallyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-(2-Methylallyl)-1H-indole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, making it less reactive but more stable.
The presence of the sulfonyl chloride group in this compound makes it a highly reactive and versatile intermediate for the synthesis of various biologically active molecules, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H12ClNO2S |
|---|---|
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-9(2)7-14-8-12(17(13,15)16)10-5-3-4-6-11(10)14/h3-6,8H,1,7H2,2H3 |
InChI-Schlüssel |
KXDYJQUEEMHXJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)



![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
